4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(3-methylphenyl)benzamide
Description
“4-[(4-chlorophenyl)sulfonylamino]-N-(3-methylphenyl)benzamide” is a chemical compound with the molecular formula C20H17ClN2O3S . It is related to other compounds such as “Methyl 4-({benzyl[(4-chlorophenyl)sulfonyl]amino}methyl)benzoate” and "Benzoic acid, 4-[[[(4-chlorophenyl)sulfonyl]amino]methyl]-" .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=S(N(CC1=CC=CC=C1)CC2=CC=C(C=C2)C(OC)=O)(C(C=C3)=CC=C3Cl)=O
. This indicates the presence of a sulfonyl group attached to a 4-chlorophenyl and a 3-methylphenyl group . Physical and Chemical Properties Analysis
The compound has a predicted density of 1.446±0.06 g/cm3 and a predicted boiling point of 537.2±60.0 °C . Its molecular weight is 400.87858 .Future Directions
The future directions for the study of “4-[(4-chlorophenyl)sulfonylamino]-N-(3-methylphenyl)benzamide” could include further investigation into its synthesis, reactivity, and potential applications. It could also be interesting to explore its biological activity, as related compounds have shown antimicrobial activity .
Properties
IUPAC Name |
4-[(4-chlorophenyl)sulfonyl-methylamino]-N-(3-methylphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3S/c1-15-4-3-5-18(14-15)23-21(25)16-6-10-19(11-7-16)24(2)28(26,27)20-12-8-17(22)9-13-20/h3-14H,1-2H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKZZHOMJHIKFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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